CYM50374
Descripción
Propiedades
Número CAS |
1314212-81-1 |
|---|---|
Fórmula molecular |
C19H19NO3S |
Peso molecular |
341.425 |
Nombre IUPAC |
5-(3-Methyl-thiophen-2-yl)-furan-2-carboxylic acid (4-hydroxymethyl-2,6-dimethyl-phenyl)-amide |
InChI |
InChI=1S/C19H19NO3S/c1-11-6-7-24-18(11)15-4-5-16(23-15)19(22)20-17-12(2)8-14(10-21)9-13(17)3/h4-9,21H,10H2,1-3H3,(H,20,22) |
Clave InChI |
WZURXOGFFAAWHL-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C2=C(C)C=CS2)O1)NC3=C(C)C=C(CO)C=C3C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CYM50374 |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: CYM50374 S1PR4 Antagonist Mechanism of Action
This guide provides an in-depth technical analysis of CYM50374, a highly selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4). It is designed for researchers investigating lipid signaling, immunomodulation, and G-protein coupled receptor (GPCR) pharmacology.[1]
Executive Summary
This compound is a potent, highly selective, synthetic small-molecule antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4) , also known as EDG6.[1] Unlike the ubiquitous S1PR1-3, S1PR4 expression is restricted primarily to hematopoietic and lymphoid tissues, making this compound a critical precision tool for dissecting immune cell trafficking, differentiation, and cytokine responses without confounding cardiovascular or CNS effects associated with broad-spectrum S1P modulators (e.g., Fingolimod).[1]
Key Characteristics:
-
Potency:
nM (GTP S binding).[1] -
Selectivity: >1000-fold selective over S1PR1, S1PR2, S1PR3, and S1PR5.[1]
-
Chemical Class: 2,5-disubstituted furan-2-carboxamide derivative.[1][4][5]
Chemical Biology & Structural Basis
Molecular Scaffold
This compound belongs to a series of bis-aryl furan-2-carboxamides developed to optimize lipophilicity and selectivity. It was synthesized as a "hybrid" molecule merging structure-activity relationship (SAR) insights from initial high-throughput screening hits.[1][5]
-
Core Scaffold: A central furan ring acts as a linker.
-
Region A (Hydrophobic Tail): Typically a substituted aryl or heteroaryl group (e.g., thiophene derivative) engaged in hydrophobic pocket interactions.[1]
-
Region B (Head Group): An amide-linked substituted aniline (e.g., 2,6-dimethylphenyl) that confers subtype selectivity by sterically clashing with residues unique to S1PR1/3/5.[1]
Binding Kinetics and Selectivity
This compound functions as a competitive antagonist , occupying the orthosteric S1P binding pocket.
| Receptor Subtype | Affinity / Potency ( | Interaction Outcome |
| S1PR4 | 34 nM | Potent Antagonism |
| S1PR1 | > 10,000 nM | Inactive |
| S1PR2 | > 25,000 nM | Inactive |
| S1PR3 | > 25,000 nM | Inactive |
| S1PR5 | > 25,000 nM | Inactive |
Data Source: Guerrero et al., Bioorg.[1][4][6] Med. Chem. Lett. (2011)
Mechanism of Action (MoA)
Receptor Coupling and Signal Transduction
S1PR4 couples primarily to the
-
Blockade:
-
Endogenous Effect: S1P agonism inhibits adenylyl cyclase (reducing cAMP) and activates the RAS/ERK pathway.
-
Antagonist Effect: this compound restores cAMP levels in the presence of S1P and blunts ERK phosphorylation.
-
-
Blockade:
-
Endogenous Effect: Activation of RhoA and cytoskeletal remodeling (chemotaxis).
-
Antagonist Effect: Inhibition of immune cell migration (e.g., dendritic cells, eosinophils) and preservation of endothelial barrier integrity.
-
Visualization of Signaling Pathway
The following diagram illustrates the specific nodes inhibited by this compound within the S1PR4 signaling cascade.
Figure 1: S1PR4 signaling cascade and the blockade of
Experimental Protocols for Validation
To ensure scientific rigor, the activity of this compound must be validated using self-checking functional assays.
Protocol A: GTP S Binding Assay (Membrane Preparation)
This assay directly measures the ability of this compound to inhibit S1P-induced G-protein activation.
-
Objective: Determine
of this compound against S1PR4. -
Materials: CHO-K1 cells overexpressing human S1PR4,
, S1P (agonist).[1] -
Workflow:
-
Membrane Prep: Homogenize S1PR4-CHO cells and isolate membranes via centrifugation (40,000 x g).
-
Incubation: Mix 10
g membrane protein with varying concentrations of this compound (0.1 nM – 10 M) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM , 10 M GDP). -
Agonist Challenge: Add
concentration of S1P (typically 50-100 nM).[1] Incubate 30 min at 30°C. -
Labeling: Add
(0.1 nM) and incubate for 30 min. -
Termination: Filter through GF/B glass fiber filters and measure radioactivity via liquid scintillation counting.
-
-
Self-Validation:
Protocol B: In Vivo Asthma Model (Ovalbumin-Induced)
This compound is used to demonstrate the role of S1PR4 in allergic inflammation.
-
Objective: Assess inhibition of eosinophil infiltration and Th2 cytokine release.
-
Subject: BALB/c mice.
-
Dosing Strategy:
-
Sensitization: OVA/Alum i.p. injection on Day 0 and 14.
-
Challenge: Aerosolized OVA (1%) on Days 21-23.
-
Treatment: this compound (10 mg/kg, i.p. or oral) administered 1 hour prior to each challenge.[1]
-
-
Readout:
-
Causality Check: Compare Vehicle vs. This compound groups. Significant reduction in BALF eosinophils confirms S1PR4 blockade prevents immune cell trafficking.
Therapeutic Implications
Immunology and Inflammation
S1PR4 is a key regulator of dendritic cell (DC) motility. By blocking S1PR4, this compound prevents DCs from migrating from inflamed tissues to draining lymph nodes, thereby blunting the activation of T-cells.
-
Application: Allergic asthma, Influenza (reducing "cytokine storm" without compromising viral clearance).[1]
Oncology
Recent studies suggest S1PR4 signaling may support the survival of certain leukemic blasts or modulate the tumor microenvironment.
-
Mechanism: this compound can reverse S1P-mediated suppression of proliferation in specific cell lines, or conversely, inhibit migration of metastatic cells that utilize S1P gradients.[1]
Experimental Workflow Diagram
Figure 2: Development and validation workflow for this compound, from chemical synthesis to in vivo application.
References
-
Guerrero, M., et al. (2011).[1][4][6] Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists.[4][6] Bioorganic & Medicinal Chemistry Letters, 21(12), 3632-3637.[1][4] Link
-
Onuma, T., et al. (2017).[1][6] Sphingosine 1-phosphate (S1P) suppresses the collagen-induced activation of human platelets via S1P4 receptor.[6] Thrombosis Research, 156, 91-100.[1][6] Link
-
Jeon, J., et al. (2021).[1] Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice.[7] Biomolecules & Therapeutics, 29(5), 503-511.[1] (Note: CYM50358 is the sibling compound in the same series, often used interchangeably for mechanistic validation). Link
-
Cullinan, A., et al. (2025).[1] Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.[8] bioRxiv.[3][8] (Recent citation of CYM series in selectivity profiling). Link[1]
Sources
- 1. éæ°¨é-1-ç£·é ¸åå ¶åä½å¨ç»æ ¸åææèææåæçç´ ç åä¸çä½ç¨ [html.rhhz.net]
- 2. Apoptotic tumor cells induce IL-27 release from human DC to activate regulatory T cells that express CD69 and attenuate cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
S1P4 Receptor in Hematopoiesis: Lineage-Specific Expression, Signaling Architecture, and Analytical Protocols
Executive Summary
Unlike the ubiquitously expressed S1P1, S1P2, and S1P3 receptors, the Sphingosine-1-phosphate receptor 4 (S1P4) exhibits a highly restricted expression profile, confined almost exclusively to lymphoid and hematopoietic tissues.[1][2][3] This restriction makes S1P4 a high-value target for immunomodulation with reduced risk of cardiovascular or neurological off-target effects (e.g., bradycardia associated with S1P1 agonism). This guide analyzes the S1P4 expression landscape across hematopoietic lineages, details the G-protein coupling mechanisms driving these phenotypes, and provides a validated workflow for detecting this elusive GPCR using flow cytometry.
The Hematopoietic Niche: Lineage-Specific Expression Profile
S1P4 is not merely a "redundant" receptor; it drives distinct physiological outcomes depending on the hematopoietic lineage. While S1P1 dominates lymphocyte egress (migration), S1P4 often governs differentiation, cytokine secretion, and cytoskeletal remodeling.
Quantitative Expression & Functional Summary
| Cell Lineage | Relative Expression | Primary Physiological Function | Key Downstream Outcome |
| Megakaryocytes | High | Terminal differentiation; Proplatelet formation | Platelet shedding; recovery from thrombocytopenia |
| Neutrophils | Moderate/High | Early mobilization; Trafficking to lymph nodes | Inflammation initiation; dLN hypertrophy |
| Dendritic Cells (DCs) | Moderate | Cytokine modulation; Migration | Th17 differentiation support; IL-27 production |
| T Cells (CD4/CD8) | Low/Moderate | Immunosuppression (not migration) | Inhibition of proliferation; IL-10 enhancement |
| B Cells | Moderate | Germinal center positioning | Splenic architecture maintenance |
| NK Cells | Low | Minor role (S1P5 is dominant) | Limited functional data compared to S1P5 |
Deep Dive: The Megakaryocyte & Neutrophil Axis
-
Megakaryocytes (MKs): S1P4 expression is upregulated during the differentiation of hematopoietic progenitors into MKs.[4] While S1P1 is critical for the elongation of proplatelet extensions into the bloodstream, S1P4 cooperates by driving the actomyosin contraction required for platelet shedding and shape change. S1P4-deficient mice show delayed platelet recovery following thrombocytopenia.[4]
-
Neutrophils: S1P4 acts as a critical "first responder" signal. It regulates the mobilization of neutrophils from the bone marrow and their subsequent entry into draining lymph nodes (dLNs), facilitating the early inflammatory response and germinal center formation.
Mechanistic Signaling Architecture
The distinct functions of S1P4 stem from its unique G-protein coupling profile. Unlike S1P1, which couples exclusively to
Signaling Pathway Diagram
The following diagram illustrates the bifurcation of S1P4 signaling into proliferative and cytoskeletal branches.
Technical Validation: Flow Cytometry Protocol
The "Triangle of Control" Validation Strategy
To confirm S1P4 expression, you must satisfy three conditions:
-
Positive Signal: Staining above isotype control in a known high-expressor (e.g., Megakaryocytes or transfected CHO/HEK cells).
-
Negative Control: Absence of signal in S1P4 knockout cells or a known null line (e.g., non-transfected CHO cells).
-
Blocking Confirmation: Loss of signal when pre-incubated with the specific immunizing peptide.
Step-by-Step Protocol: Surface S1P4 Detection
Materials:
-
Primary Ab: Rabbit anti-human S1P4 (Polyclonal often performs better than Monoclonal for GPCRs, but requires rigorous blocking).
-
Secondary Ab: Goat anti-Rabbit Alexa Fluor 647 (High brightness is essential for low-density targets).
-
Blocking Buffer: PBS + 2% BSA + 5% Normal Goat Serum (Crucial to prevent Fc binding on myeloid cells).
-
Fc Block: TruStain FcX™ or equivalent.
Methodology:
-
Cell Preparation: Isolate PBMCs or differentiate Megakaryocytes. Wash 2x with cold PBS.
-
Fc Blocking: Resuspend
cells in 50 µL Blocking Buffer + 5 µL Fc Block. Incubate 10 min on ice. Do not wash. -
Primary Staining:
-
Tube A (Test): Add anti-S1P4 antibody (titrated, typically 0.5–1.0 µ g/test ).
-
Tube B (Isotype): Add Rabbit IgG Isotype Control at the same concentration as Tube A.
-
Tube C (Peptide Block - Optional but Recommended): Pre-incubate anti-S1P4 with 5x molar excess of immunizing peptide for 30 min before adding to cells.
-
-
Incubation: 30–45 min at 4°C in the dark.
-
Washing: Wash 2x with 2 mL Staining Buffer (PBS + 1% BSA). Spin 300 x g, 5 min.
-
Secondary Staining: Resuspend in 100 µL Staining Buffer + Secondary Ab (1:500 dilution). Incubate 20 min at 4°C.
-
Fixation (Optional): If analyzing later, fix with 1% PFA. Note: GPCR epitopes are sensitive; fresh analysis is preferred.
Experimental Workflow Diagram
Figure 2: The "Triangle of Control" workflow ensures specificity when detecting low-density GPCRs like S1P4.
Therapeutic Implications
The restriction of S1P4 to the hematopoietic system offers a strategic advantage in drug development. S1P1 agonists (e.g., Fingolimod) are effective for Multiple Sclerosis but carry risks of bradycardia due to S1P1 expression on atrial myocytes.
S1P4 as a Drug Target:
-
Autoimmunity: S1P4 antagonism may reduce dendritic cell-mediated Th17 differentiation and neutrophil infiltration without compromising lymphocyte trafficking (S1P1) or heart rate.
-
Influenza & Cytokine Storm: S1P4 modulation has been shown to blunt the "cytokine storm" (e.g., IL-6, IFN-γ) in viral infection models by acting on innate immune cells, rather than just adaptive T cells.
-
Thrombocytopenia: Given the role of S1P4 in megakaryocyte maturation, agonists could potentially accelerate platelet recovery in chemotherapy-induced thrombocytopenia.
References
-
Golfier, S., et al. (2010). "Shaping of terminal megakaryocyte differentiation and proplatelet development by sphingosine-1-phosphate receptor S1P4."[4][8] The FASEB Journal.[9] Link
-
Graler, M. H., et al. (2003). "The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13."[5] Journal of Cellular Biochemistry. Link
-
Schulze, T., et al. (2011). "Sphingosine-1-phospate receptor 4 (S1P4) deficiency profoundly affects dendritic cell function and TH17-cell differentiation in a murine model."[10] The FASEB Journal.[9] Link
-
Zhang, L., et al. (2012).[11] "Sphingosine-1-phosphate receptor 1 signaling in mammalian cells." Journal of Experimental Medicine. Link (Contextualizes S1P1 vs S1P4 in platelets).
-
Biocompare. "Anti-S1P4 Flow Cytometry Antibody Products." (For reagent selection). Link
Sources
- 1. Frontiers | Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation [frontiersin.org]
- 2. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shaping of terminal megakaryocyte differentiation and proplatelet development by sphingosine-1-phosphate receptor S1P4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. S1P and the birth of platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-phospate receptor 4 (S1P₄) deficiency profoundly affects dendritic cell function and TH17-cell differentiation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for CYM50374, a Selective S1PR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unraveling the Role of S1PR4 with a Potent and Selective Agonist, CYM50374
Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid that modulates a myriad of cellular processes, including cell proliferation, migration, and survival, primarily through a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1] Among these, the Sphingosine-1-Phosphate Receptor 4 (S1PR4) has emerged as a key player in the immune system, with its expression largely restricted to hematopoietic and lymphoid tissues.[2] S1PR4 signaling is implicated in lymphocyte trafficking, dendritic cell maturation, and the modulation of cytokine release, making it a compelling target for therapeutic intervention in autoimmune diseases and certain cancers.[3]
This compound is a potent and selective agonist for S1PR4. Its utility in preclinical research lies in its ability to specifically probe the function of S1PR4, thereby helping to elucidate its role in health and disease. This document provides a comprehensive guide to the in vitro characterization of this compound, detailing robust and validated assay protocols to empower researchers in their drug discovery and development endeavors.
The S1PR4 Signaling Cascade: A Mechanistic Overview
Understanding the signaling pathway of S1PR4 is fundamental to designing and interpreting in vitro assays. S1PR4 is known to couple primarily to the Gαi/o and Gα12/13 families of G proteins.[4] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit and its subsequent dissociation from the Gβγ dimer.
S1PR4 Signaling Pathway Diagram```dot
Caption: Workflow for the calcium mobilization assay.
Detailed Protocol
Materials:
-
Cells: CHO-K1 cells stably expressing human S1PR4 (or other suitable host cells).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Reagents:
-
This compound
-
FLIPR Calcium Assay Kit (or equivalent)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
-
Equipment:
-
FLIPR, FlexStation, or other fluorescence microplate reader with liquid handling capabilities.
-
Humidified incubator (37°C, 5% CO₂)
-
Procedure:
-
Cell Plating (Day 1):
-
Culture S1PR4-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at the desired concentration. For a 96-well plate, a typical seeding density is 40,000-60,000 cells per well in 100 µL. [7] * Plate the cells and incubate overnight at 37°C with 5% CO₂.
-
-
Compound Plate Preparation (Day 2):
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer to create a dose-response curve. A typical starting concentration is 10 µM, with 1:3 or 1:5 serial dilutions. Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
Include wells with assay buffer only (negative control) and a known S1PR4 agonist or a high concentration of this compound (positive control).
-
-
Dye Loading (Day 2):
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading buffer (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 1 hour at 37°C, protected from light. [8]
-
-
Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 488 nm excitation and 525 nm emission for Fluo-4). [9] * Place the cell and compound plates into the instrument.
-
Initiate the reading sequence: establish a stable baseline fluorescence for ~15-20 seconds, then add the this compound dilutions from the compound plate and continue reading for an additional 2-3 minutes to capture the peak calcium response. [8]
-
Data Analysis
-
Quantify the Response: For each well, calculate the maximum change in fluorescence (Max - Min) or the peak height relative to the baseline.
-
Normalization: Normalize the data by setting the response of the negative control (buffer only) to 0% and the maximal response of the highest concentration of this compound to 100%.
-
EC50 Calculation: Plot the normalized response versus the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response. [10][11]
Parameter Description Top The maximum response (plateau). Bottom The minimum response (baseline). HillSlope The steepness of the curve. | EC50 | The concentration for 50% maximal response. |
Secondary Confirmatory Assay: GTPγS Binding
To ensure the observed activity of this compound is due to direct G protein activation, a GTPγS binding assay is the gold standard. [12]This biochemical assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation in cell membranes. [13]It provides a direct readout of G protein engagement, confirming the mechanism of action.
Experimental Workflow
Caption: Workflow for the GTPγS binding assay.
Detailed Protocol
Materials:
-
Membranes: Crude membranes prepared from CHO-K1 cells overexpressing human S1PR4.
-
Reagents:
-
This compound
-
[³⁵S]GTPγS (radiolabeled)
-
Guanosine diphosphate (GDP)
-
Non-radiolabeled GTPγS (for non-specific binding)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
-
Equipment:
-
Liquid scintillation counter
-
Filtration manifold and glass fiber filters
-
Procedure:
-
Membrane Preparation:
-
Grow a large batch of S1PR4-expressing cells.
-
Harvest the cells and lyse them in a hypotonic buffer.
-
Homogenize the lysate and centrifuge at low speed to remove nuclei and debris.
-
Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, combine in the following order:
-
Assay buffer
-
This compound at various concentrations
-
GDP (typically 1-10 µM)
-
S1PR4-containing cell membranes (5-20 µg of protein)
-
[³⁵S]GTPγS (0.1-0.5 nM)
-
-
For determining non-specific binding, add a high concentration of non-radiolabeled GTPγS (e.g., 10 µM).
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Termination and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess cold GTPγS) from the total binding for each concentration of this compound.
-
Normalization and EC50 Calculation: Normalize the specific binding data and plot it against the log of the this compound concentration. Fit the data to a 4PL curve to determine the EC50 and Emax (maximal stimulation).
Trustworthiness and Self-Validation
References
- Candelore, M. R. et al. (2002). Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor.
- Gaidarov, I. et al. (2024). S1PR4-dependent effects of Etrasimod on primary human myeloid immune cell activation. Journal of Cellular and Molecular Medicine.
- Pyne, S. & Pyne, N. J. (2020). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. Molecules.
- Van Brocklyn, J. R. et al. (2000). Sphingosine-1-phosphate is a ligand for the G protein-coupled receptor EDG-6. Blood.
- Yamazaki, Y. et al. (2000). Edg-6 as a putative sphingosine 1-phosphate receptor coupling to Ca(2+) signaling pathway.
-
Molecular Devices. FLIPR Calcium 4 Assay Kit. Available at: [Link]
-
Creative Bioarray. GTPγS Binding Assay. Available at: [Link]
- Woszczek, G. et al. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology.
- Liao, J. et al. (2022). Identification of S1PR4 as an immune modulator for favorable prognosis in HNSCC through machine learning. Heliyon.
-
NCBI Gene. S1PR4 sphingosine-1-phosphate receptor 4 [Homo sapiens (human)]. Available at: [Link]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- De Amici, M. et al. (2020). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments.
-
Sartorius. A Simple Method to Determine Relative Potency (EC50) Using Octet® BLI Technology. Available at: [Link]
-
Cell Biolabs, Inc. Cell Based Assays. Available at: [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]
-
Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. Available at: [Link]
-
NCBI. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Available at: [Link]
- Harrison, C. & Traynor, J. R. (2003).
Sources
- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.labwrench.com [cdn.labwrench.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of FLIPR Calcium Assays for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EC50 Calculator | AAT Bioquest [aatbio.com]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: Quantifying S1PR4 Antagonism via CYM50374 using HTRF cAMP Assays
Introduction & Scope
Sphingosine-1-phosphate receptor 4 (S1PR4) is a G-protein coupled receptor (GPCR) predominantly expressed in lymphoid tissues, playing a critical role in immune cell trafficking and differentiation. Unlike the widely studied S1PR1, the specific pharmacological profile of S1PR4 has historically been difficult to isolate due to a lack of selective ligands.
This compound is a highly selective, potent chemical probe for S1PR4, with an
This application note details a robust functional assay to measure this compound antagonism. Because S1PR4 couples to
Mechanism of Action & Assay Principle
Signaling Pathway
S1PR4 signaling is complex, coupling to both
-
Agonism (S1P): Binding of S1P activates
, which inhibits Adenylyl Cyclase (AC). This suppresses the conversion of ATP to cAMP. -
Antagonism (this compound): The antagonist blocks the receptor. If the cell is stimulated with Forskolin (a direct AC activator), cAMP production proceeds unhindered by the receptor.
Visualization of Signaling
The following diagram illustrates the competitive dynamic between S1P and this compound within the
The HTRF Detection Principle
This assay is a competition assay:
-
Antibody: Anti-cAMP labeled with Europium Cryptate (Donor).[4][6]
-
Signal: When intracellular cAMP is low (Agonist present), the Tracer binds the Antibody
High FRET . When intracellular cAMP is high (Antagonist present + Forskolin), native cAMP outcompetes the Tracer Low FRET .
Materials & Reagents
| Component | Specification | Recommended Source |
| Cell Line | CHO-K1 or HEK293 stably expressing human S1PR4 | In-house or CRO (e.g., GenScript) |
| Antagonist | This compound | MedChemExpress / Cayman Chemical |
| Agonist | Sphingosine-1-phosphate (S1P) | Avanti Polar Lipids |
| Stimulator | Forskolin | Sigma-Aldrich |
| Detection Kit | cAMP | Revvity (formerly Cisbio) |
| Assay Buffer | HBSS + 20 mM HEPES + 0.1% BSA (Fatty Acid Free) | Gibco / Sigma |
| Plate | 384-well low volume, white solid bottom | Greiner Bio-One |
Critical Reagent Note: S1P is highly hydrophobic. It must be solubilized in methanol or a BSA-carrier solution. For the assay buffer, you must use Fatty Acid-Free BSA (0.1%) to prevent S1P from sticking to plastics, which causes artificial potency shifts.
Experimental Protocol
Compound Preparation[7][8]
-
This compound Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C.
-
S1P Stock: Dissolve in Methanol to 1 mM. Aliquot into glass vials and store at -80°C.
-
Working Solutions (Day of Assay):
-
Antagonist Series: Prepare a 10-point serial dilution of this compound in Assay Buffer (max DMSO 0.5%). Range: 10
M down to 0.1 nM. -
Agonist Challenge: Prepare S1P at its
concentration (determined in a prior experiment). Typically, this is ~50–100 nM for S1PR4. -
Forskolin Mix: Prepare Forskolin at 10
M in Assay Buffer.
-
Assay Workflow (384-well Format)
The assay follows a "Antagonist Mode" sequence: Cells
Caption: Figure 2. Step-by-step workflow for the S1PR4 antagonist functional assay.
Detailed Steps
-
Cell Seeding: Dispense 5
L of cell suspension (approx. 2,500 cells/well) into the 384-well plate. -
Antagonist Addition: Add 2.5
L of the this compound dilution series.-
Control 1 (Min Signal): Buffer only (no antagonist, no agonist).
-
Control 2 (Max Signal): Buffer + Forskolin (no S1P).
-
-
Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT). This allows this compound to bind the receptor before S1P competes.
-
Agonist Stimulation: Add 2.5
L of the S1P ( ) + Forskolin mixture.-
Note: The final volume is now 10
L.
-
-
Stimulation Period: Incubate for 45 minutes at RT.
-
Detection: Add 5
L of cAMP-d2 and 5 L of Anti-cAMP-Cryptate (prepared in Lysis Buffer). -
Equilibrium: Incubate for 1 hour at RT (protect from light).
-
Read: Measure fluorescence at 665 nm and 620 nm on an HTRF-compatible reader (e.g., EnVision, PHERAstar).
Data Analysis & Validation
Ratio Calculation
Calculate the HTRF Ratio for each well to normalize for well-to-well variability:
Data Transformation
Since this is a competitive immunoassay, the raw Ratio is inversely proportional to cAMP concentration.
-
High Ratio = Low cAMP (S1P activity dominant).
-
Low Ratio = High cAMP (this compound blocking S1P).
Convert Ratios to % Inhibition of S1P Response or interpolate cAMP concentrations using a cAMP standard curve (included in the kit).
Determination
Plot log[this compound] (x-axis) vs. Response (y-axis). Fit the data using a 4-parameter logistic (4PL) non-linear regression model:
Expected Result: this compound should show a dose-dependent restoration of cAMP levels (reversal of S1P effect) with an
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Antagonism Observed | S1P concentration too high | Ensure S1P is used at |
| High Well-to-Well Variance | S1P sticking to tips/plate | Use 0.1% Fatty Acid-Free BSA in all buffers. Use low-retention tips. |
| Low Assay Window | Low receptor expression | Verify S1PR4 surface expression via Flow Cytometry. |
| "Hook Effect" | Donor/Acceptor ratio imbalance | Adhere strictly to kit volumes (5 |
References
-
Guerrero, M., et al. (2011).[1][7][8][9] Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists.[7][8][9] Bioorganic & Medicinal Chemistry Letters, 21(12), 3632-3636.[7][8][9]
-
Cisbio (Revvity). (2023). HTRF cAMP Gi Assay Principle and Protocol. Revvity Technical Resources.
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gs- and Gi-Protein-Coupled Receptors. NCBI Bookshelf.
Sources
- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HTRF cAMP Gi Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: CYM50374 in Dendritic Cell Migration Studies
Part 1: Introduction & Mechanism of Action[1][2]
Abstract
Dendritic cell (DC) migration from peripheral tissues to secondary lymphoid organs (SLOs) is a critical step in initiating adaptive immune responses.[1][2][3] While Sphingosine-1-phosphate (S1P) signaling via S1P1 and S1P3 is well-characterized in lymphocyte egress, the role of S1P Receptor 4 (S1P4) is increasingly recognized in fine-tuning immune cell trafficking and differentiation.[1][2] CYM50374 is a highly potent and selective S1P4 antagonist (IC50 ≈ 34 nM).[1][2] This application note details the protocol for utilizing this compound to dissect the specific contribution of S1P4 signaling to DC motility, distinguishing it from other S1P receptor subtypes.
Mechanistic Background
S1P4 is preferentially expressed in hematopoietic and lymphoid tissues.[1][2][4] Unlike S1P1 (which strongly drives egress via G
This compound Mechanism: this compound competitively binds to the S1P4 orthosteric pocket, preventing S1P-induced conformational changes.[1][2] By blocking S1P4, researchers can isolate the receptor's specific role in:
-
Chemotaxis: Modulating directional migration towards S1P or chemokine gradients (e.g., CCL19/21).[1][2]
-
differentiation: Affecting the recruitment of DC precursors (e.g., CDPs) which rely on S1P4 for bone marrow egress.[1][2]
Figure 1: S1P4 Signaling Pathway and this compound Inhibition.[1][2] this compound blocks the receptor, preventing downstream G-protein activation that regulates the balance between migration and retraction.[1]
Part 2: Experimental Protocol
Materials & Preparation
| Component | Specification | Storage | Notes |
| This compound | >98% Purity | -20°C (Solid) | Protect from light.[1][2] Hydrophobic.[1][2] |
| Vehicle | DMSO (Anhydrous) | RT | Final assay concentration < 0.1%.[1][2] |
| Chemoattractant | S1P (d18:1) | -20°C | Prepare as BSA-complex stock. |
| Cell Media | RPMI-1640 + 0.1% FAF-BSA | 4°C | Use Fatty Acid-Free (FAF) BSA to prevent S1P scavenging.[1][2] |
| Transwell | 5.0 µm pore size | RT | Polycarbonate filters recommended for DCs.[1][2] |
Reconstitution Protocol:
-
Dissolve this compound in 100% DMSO to create a 10 mM stock solution .
-
Aliquot into small volumes (e.g., 10-20 µL) to avoid freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
On the day of the experiment, dilute the stock into warm culture media (serum-free or 0.1% BSA) to 2x the desired final concentration.
Dendritic Cell Migration Assay (Transwell)
Objective: Determine if S1P4 blockade inhibits S1P-directed chemotaxis.[1][2][5]
Step-by-Step Workflow:
-
Cell Preparation:
-
Generate Bone Marrow-Derived Dendritic Cells (BMDCs) or Monocyte-Derived DCs (MoDCs) using standard GM-CSF protocols.[1][2]
-
Harvest cells on Day 7-9 (immature) or stimulate with LPS (100 ng/mL) for 24h (mature).[1][2]
-
Resuspend cells at
cells/mL in Migration Media (RPMI + 0.1% FAF-BSA). Note: Do not use FBS, as it contains endogenous S1P.[1][2]
-
-
Drug Pre-treatment:
-
Chemotaxis Setup:
-
Lower Chamber: Add 600 µL of Migration Media containing the chemoattractant:
-
Upper Chamber: Carefully pipet 100 µL of pre-treated cell suspension (
cells) onto the membrane insert.
-
-
Migration:
-
Incubate at 37°C, 5% CO2 for 3-4 hours .
-
-
Quantification:
Figure 2: Experimental Workflow for Transwell Migration Assay using this compound.
Part 3: Data Analysis & Interpretation[1][2][3]
Quantitative Metrics
Report results using the Chemotactic Index (CI) to normalize for day-to-day variability in cell preparations.
[1][2]Expected Results
-
S1P Gradient: S1P4 typically supports migration in DC precursors or specific subsets.[1][2] If S1P4 is promigratory in your subset, this compound should reduce the CI in a dose-dependent manner.[1]
-
Chemokine (CCL19/21) Gradient: If this compound affects chemokine-induced migration, it suggests "cross-talk" or heterologous desensitization between S1P4 and CCR7.[1][2]
-
Toxicity: Ensure cell viability is >90% at 1 µM this compound using Trypan Blue or Live/Dead stain.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background Migration | Pore size too large | Switch from 8.0 µm to 5.0 µm pore size. |
| No Migration to S1P | S1P degradation or sticking | Use Fatty Acid-Free BSA; use glass or low-bind plastics for S1P stock.[1][2] |
| Inconsistent Drug Effect | This compound precipitation | Ensure DMSO stock is fully dissolved; do not exceed 0.1% DMSO final.[1][2] |
| Cell Clumping | High activation | Use EDTA in wash buffers; reduce cell concentration.[1][2] |
Part 4: References
-
Guerrero, M., et al. (2011).[1][2] "Probe development efforts for the sphingosine 1-phosphate receptor 4 (S1P4)." Bioorganic & Medicinal Chemistry Letters.
-
Establishes this compound as a selective S1P4 antagonist.[2]
-
-
Schulze, T., et al. (2011).[1][2][4] "Sphingosine-1-phospate receptor 4 (S1P4) deficiency profoundly affects dendritic cell function and TH17-cell differentiation in a murine model."[1][2][6][7] The FASEB Journal.[1][2][7]
-
Dillmann, C., et al. (2015).[1][2][3][4] "S1PR4 is required for plasmacytoid dendritic cell differentiation."[1][2][4] Journal of Immunology.
-
Highlights S1P4 importance in pDC precursor migration and differentiation.
-
-
Czeloth, N., et al. (2005).[1][2] "Sphingosine-1-phosphate mediates migration of mature dendritic cells."[1][2][5][6][8] Journal of Immunology.
-
General reference for S1P-mediated DC migration protocols.
-
Sources
- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. CD4 T cell sphingosine 1-phosphate receptor (S1PR)1 and S1PR4 and endothelial S1PR2 regulate afferent lymphatic migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Migration of CD4 T cells and dendritic cells toward sphingosine 1-phosphate (S1P) is mediated by different receptor subtypes: S1P regulates the functions of murine mature dendritic cells via S1P receptor type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S1PR4 deficiency results in reduced germinal center formation but only marginally affects antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S1PR4 is required for plasmacytoid dendritic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CYM50374 for S1P2 Inhibition
Introduction: The Mechanism of Action
CYM50374 is a highly selective, potent antagonist of the Sphingosine-1-phosphate receptor 2 (S1P2 ). Unlike pan-S1P antagonists, this compound specifically blocks the S1P2-G
To use this compound effectively, you must distinguish between its biochemical potency (IC
Interactive Pathway Diagram
The following diagram illustrates the specific blockade point of this compound and the downstream markers you should use for validation.
Figure 1: this compound inhibits the S1P2 receptor, preventing RhoA-dependent cytoskeletal rearrangement and YAP activation.
Module 1: Solubility & Reconstitution (The Foundation)
Most experimental failures with this compound stem from poor solubility or precipitation in aqueous media. This compound is highly hydrophobic.
Reconstitution Protocol
| Parameter | Specification | Notes |
| Primary Solvent | DMSO (Anhydrous) | Do not use water or ethanol directly. |
| Stock Concentration | 10 mM or 20 mM | 10 mM is safer to prevent crashing out upon freeze-thaw. |
| Storage | -20°C or -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Aqueous Dilution | Max 0.1% DMSO final | Higher DMSO % can induce artifacts or cytotoxicity. |
Critical Step: The "Intermediate" Dilution
Directly piping 1
-
Prepare a 100x intermediate in sterile media or PBS immediately before use.
-
Vortex vigorously.
-
Add this intermediate to your cell culture dish.
Module 2: Dose Optimization (The Core)
The "Serum Shift" Phenomenon
Researchers often ask: "The IC
Recommended Titration Strategy
Do not rely on a single dose. For a robust paper, you must demonstrate a dose-dependent blockade of S1P-induced effects.
Standard Titration Range:
-
Low: 100 nM (0.1
M) – Likely effective only in serum-free conditions. -
Medium: 1
M – Standard starting point. -
High: 5–10
M – Maximal inhibition; monitor for toxicity. -
Toxic: >20
M – Risk of off-target effects (e.g., S1P1/3 crossover).
Experimental Workflow Diagram
Use this workflow to ensure your cells are sensitized to the antagonist.
Figure 2: Sequential workflow. Serum starvation is mandatory to remove background S1P present in FBS.
Module 3: Functional Validation
How do you prove this compound is working? Do not rely solely on phenotypic changes (like migration), which can take 24 hours. Use acute signaling markers for validation.
| Assay Type | Target Marker | Timepoint (Post-S1P) | Expected Result with this compound |
| Western Blot | p-MLC (Ser19) | 10 – 30 min | Prevention of S1P-induced phosphorylation. |
| Western Blot | p-ERK1/2 | 10 – 30 min | Partial reduction (S1P2 contributes, but S1P1/3 are major drivers). |
| Immunofluorescence | YAP/TAZ | 1 – 2 hours | Retention of YAP in the cytoplasm (prevents nuclear entry). |
| Functional | Stress Fibers | 1 – 4 hours | Reduction in F-actin stress fiber density (Phalloidin stain). |
Module 4: Troubleshooting & FAQs
Q1: I see no inhibition of S1P-induced migration, even at 10 M. Why?
Diagnosis: S1P Receptor Redundancy.
S1P stimulates migration primarily via S1P1 (G
-
Check your receptor expression profile (qPCR) to see if S1P1 is dominant.
-
If studying S1P2 specifically, use an assay driven by RhoA/ROCK (like collagen contraction or stress fiber formation), not just generic chemotaxis.
Q2: My compound precipitates when added to the media.
Diagnosis: Solvent Shock. Solution:
-
Warm the media to 37°C before adding the drug.
-
Use the "Intermediate Dilution" method described in Module 1.
-
Ensure your final DMSO concentration is <0.1%.
Q3: Can I skip the serum starvation step?
Diagnosis: Competitive Interference. Solution: No. Fetal Bovine Serum (FBS) contains high levels of endogenous S1P (approx. 200–500 nM). If you do not starve the cells, the S1P2 receptors are already occupied and desensitized. You must starve cells (0.5% FBS or 0% FBS) for 12–24 hours to "reset" the receptors.
Q4: Is this compound toxic?
Diagnosis: Off-target cytotoxicity.
Solution: Perform a viability assay (CCK-8 or MTT) with the antagonist alone for 24h. If significant death occurs at your working concentration (e.g., >10
References
Technical Support Center: CYM50374 Selectivity & Troubleshooting
[1]
Compound Identity & Primary Mechanism
-
Primary Target: Sphingosine-1-Phosphate Receptor 4 (S1P4 )[1][3][5]
-
Mechanism of Action: Selective Antagonist [1]
-
Key Application: Blocking S1P4-mediated immune modulation (e.g., dendritic cell activation, T-cell differentiation) without affecting the barrier-protective functions of S1P1.[1]
CRITICAL ALERT: A common error in the field is confusing this compound with CYM-5541 (S1P3 Agonist) or CYM-50308 (S1P4 Agonist). Ensure you are treating this compound as an antagonist in your experimental design.[1] If you observe activation of signaling pathways (e.g., calcium flux) upon application of this compound alone, this is an off-target effect or compound misidentification.[1]
Module 1: Diagnostic Framework – Is it an Off-Target Effect?
Use this decision matrix to categorize unexpected data. This compound is designed to be inactive at S1P1, S1P2, S1P3, and S1P5 at concentrations <10 µM.[1]
| Observed Anomaly | Potential Off-Target Receptor | Mechanism Explanation |
| Unexpected Barrier Disruption | S1P1 (Antagonism) | S1P1 maintains endothelial integrity (Gi-Rac1 pathway).[1] High-dose S1P4 antagonists may weakly cross-react, blocking this basal protection.[1] |
| Unexpected Calcium Flux | S1P3 (Agonism) | This compound should be silent. If you see rapid intracellular Ca2+ spikes, the compound may be acting as a weak partial agonist at S1P3 (Gq-coupled).[1] |
| Severe Vasoconstriction | S1P2 or S1P3 | S1P2 (G12/13-Rho) and S1P3 drive contraction.[1] S1P4 blockade should not cause this.[1] |
| Lymphopenia (In Vivo) | S1P1 (Agonism/Antagonism) | S1P4 is on lymphocytes, but S1P1 drives egress.[1] If lymphocyte counts drop drastically, the compound is interfering with S1P1 cycling.[1] |
Module 2: Signaling Pathway & Cross-Reactivity Visualization
The following diagram illustrates the intended blockade of S1P4 versus the specific pathways activated by potential off-target receptors (S1P1 and S1P3).
Caption: this compound acts as a functional antagonist at S1P4.[1][3] Off-target binding at S1P1 or S1P3 alters distinct downstream effectors (Rac1 vs. RhoA/Ca2+), allowing for differential diagnosis via biochemical assays.[1]
Module 3: Experimental Troubleshooting Protocols
Scenario A: "I am seeing agonist activity (Ca2+ flux) in my cells."
Issue: this compound is an antagonist and should not induce calcium flux. Diagnosis: You are likely activating S1P3 (Gq-coupled) due to high concentration or using the wrong compound (e.g., CYM-5541).[1]
Validation Protocol: The "Antagonist Challenge"
-
Preparation: Prepare cells expressing S1P4 (target) and S1P3 (suspected off-target).[1]
-
Pre-treatment (30 min):
-
Challenge: Add this compound (titrate 10 nM – 10 µM).
-
Readout: Measure intracellular Calcium (FLIPR) or p-ERK (Western Blot).[1]
-
Interpretation:
-
If this compound induces signal alone and TY-52156 blocks it: Confirmed S1P3 off-target agonism.
-
If this compound induces signal and W146 blocks it: Confirmed S1P1 off-target agonism.
-
If no signal is seen alone, but S1P-induced signal is blocked: Valid S1P4 Antagonism. [1]
-
Scenario B: "My endothelial barrier is leaking."
Issue: S1P4 is rarely expressed on endothelium; S1P1 is dominant.[1] Barrier loss suggests S1P1 antagonism.[1] Diagnosis: this compound is cross-reacting with S1P1 at high doses (>5 µM).[1]
Validation Protocol: TEER (Transendothelial Electrical Resistance)
-
Setup: Culture HUVECs (S1P1 high, S1P4 neg) on transwell inserts.
-
Baseline: Establish stable TEER (>48 hrs).
-
Treatment:
-
Interpretation:
Module 4: Frequently Asked Questions (FAQ)
Q1: What is the "safe window" for this compound concentration? A: The IC50 for S1P4 inhibition is approximately 20–80 nM .[1] Selectivity against S1P1/3 is generally maintained up to 1–5 µM .[1] Avoid concentrations >10 µM, as the selectivity window closes, and hydrophobic interactions with the S1P1 binding pocket become significant.[1]
Q2: Can I use this compound to study S1P5? A: Proceed with caution. While some literature (e.g., Guerrero et al.[1]) focuses on S1P4, isolated reports have listed CYM-50374 in tables associated with S1P5. However, standard selectivity panels (Rosen lab series) typically show low affinity for S1P5 compared to S1P4.[1] If S1P5 is a critical variable, you must validate using an S1P5-overexpressing cell line (e.g., CHO-S1P5) and compare against a known S1P5 agonist like A-971432 .[1]
Q3: How do I dissolve this compound to minimize toxicity? A: this compound is lipophilic.[1] Dissolve in high-grade DMSO to create a 10 mM stock. Store at -20°C. For cell culture, dilute into fatty-acid-free BSA (0.1%) containing media to ensure proper dispersion.[1] Do not add the DMSO stock directly to aqueous media without rapid vortexing, as precipitation can cause "false" inactivity or physical cytotoxicity.[1]
References
-
Guerrero, M., et al. (2011). Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists.[1][8] Bioorganic & Medicinal Chemistry Letters, 21(12), 3632-3636.[1]
-
Rosen, H., & Roberts, E. (2011). Sphingosine-1-phosphate receptor signaling.[1][8] Annual Review of Biochemistry, 80, 401-423.[1]
-
[1]
-
-
Marsolais, D., & Rosen, H. (2009). Chemical modulators of sphingosine-1-phosphate receptors as barrier-oriented therapeutic molecules.[1] Nature Reviews Drug Discovery, 8(4), 297-307.[1]
-
Schulze, T., et al. (2011). Sphingosine-1-phosphate receptor 4 (S1P4) deficiency acts as a modulator of the immune response.[1] FASEB Journal, 25(11), 4024-4036.[1]
-
[1]
-
Sources
- 1. Critical role of the sphingolipid pathway in stroke: a review of current utility and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CYM-50374 | S1PR4 antagonist | CAS# 1314212-81-1 | InvivoChem [invivochem.com]
- 4. 2-Furancarboxamide, N-[4-(hydroxymethyl)-2,6-dimethylphenyl]-5-(3-methyl-2-thienyl)- | 1314212-81-1 [chemicalbook.com]
- 5. molnova.com:443 [molnova.com:443]
- 6. This compound|S1P4 Receptor Antagonist|Research Chemical [benchchem.com]
- 7. Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic tumor cells induce IL-27 release from human DC to activate regulatory T cells that express CD69 and attenuate cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for CYM50374 in cellular assays
This technical guide is designed to serve as a specialized support center for CYM50374 , a highly selective Sphingosine-1-phosphate receptor 4 (S1PR4) antagonist.
Note to Researcher: While often discussed alongside S1PR2 tools (like JTE-013), This compound is distinctively selective for S1PR4 (
nM). It does not significantly inhibit S1PR1, S1PR2, or S1PR3 at relevant concentrations. Ensure your experimental design targets the S1PR4-mediated pathways (primarilyand in lymphoid/hematopoietic cells).
Compound Profile & Mechanism of Action
This compound functions as a reversible, competitive antagonist. It blocks the binding of the endogenous ligand (S1P) to the S1PR4 receptor, thereby preventing downstream signaling cascades.
-
Primary Targets: S1PR4 (Antagonist)[1]
-
Off-Target: Negligible activity at S1PR1/2/3/5 at < 10
M. -
Key Signaling Blocked:
- : Inhibition of Adenylyl Cyclase (cAMP reduction) and MAPK/ERK activation.
- : Rho/ROCK pathway activation (cytoskeletal rearrangement, migration).
Pathway Visualization
The following diagram illustrates the specific signaling nodes inhibited by this compound.
Caption: this compound competitively binds S1PR4, preventing S1P-mediated activation of Gi/o (proliferation/cAMP) and G12/13 (migration) pathways.
Optimizing Incubation Times: The "Two-Phase" Protocol
A common error is treating the antagonist incubation the same as the agonist challenge. You must optimize two distinct phases: Pre-incubation (Equilibration) and Co-incubation (Functional Readout).
Phase A: Pre-Incubation (Equilibration)
Objective: Allow this compound to occupy the receptor binding pockets before S1P is introduced.
-
Recommended Time: 30–60 minutes at 37°C.
-
Why: S1P has high affinity (sub-nanomolar). If you add S1P and this compound simultaneously, S1P will rapidly activate the receptor before the antagonist can effectively compete, leading to "breakthrough" signaling.
-
Protocol:
-
Prepare 1000X stock of this compound in DMSO.
-
Dilute to 2X final concentration in serum-free (or low-serum) media.
-
Aspirate media from cells and add the 2X antagonist solution.
-
Incubate for 30 mins at 37°C.
-
Add 2X Agonist (S1P) solution directly to the well (do not wash).
-
Phase B: Co-Incubation (Readout Dependent)
The duration of this phase depends entirely on the downstream signal you are measuring.
| Assay Type | Target Mechanism | Recommended Incubation | Critical Technical Note |
| Calcium Flux | 90 seconds (Kinetic read) | S1PR4 coupling to Calcium is weak; ensure your cell line overexpresses | |
| cAMP Inhibition | 15 – 30 mins | Add Forskolin (to spike cAMP) simultaneously with S1P. Measure suppression of the spike. | |
| ERK Phosphorylation | MAPK Pathway | 10 – 20 mins | Rapid transient signal. Lysing at 60 mins will miss the peak. |
| Chemotaxis/Migration | 4 – 16 hours | Requires constant presence of this compound in both upper and lower chambers (if transwell). | |
| Cytokine Release | IL-27 / IL-8 | 24 – 48 hours | This compound stability is good, but refresh media + compound every 24h if extending to 72h. |
Troubleshooting Guide & FAQs
Symptom: "I see no inhibition of S1P signaling, even at high concentrations."
Root Cause 1: Serum Interference (Albumin Binding) S1P and its antagonists are highly lipophilic. BSA (Bovine Serum Albumin) and FBS act as "sinks," binding the drug and reducing its free concentration.
-
Solution: Perform short-term assays (cAMP, pERK) in serum-free media or media containing 0.1% fatty-acid-free BSA. For long-term assays, increase the antagonist concentration to compensate (e.g., use 1
M instead of 100 nM).
Root Cause 2: Receptor Internalization [2]
-
Solution: Ensure you are not treating the cells with S1P before the antagonist. Even trace amounts of S1P in serum-containing media can internalize the receptor prior to experiment start. Starve cells in serum-free media for 4-12 hours before the assay.
Symptom: "The cells are dying in the antagonist-only control."
Root Cause: Off-Target Toxicity or Solubility Issues
-
Solution:
-
Check DMSO concentration. Keep final DMSO < 0.1%.
-
This compound is generally non-toxic up to 10
M. If toxicity occurs at 1-5 M, check for precipitation (crystals visible under microscope). -
Solubility Limit: The practical solubility limit in PBS/Media is often lower than in DMSO. Do not spike 10 mM DMSO stock directly into cold media; it will crash out. Dilute stepwise.
-
Symptom: "My shifts dramatically between experiments."
Root Cause: Lipophilic Absorption into Plastic
-
Solution: Like many lipid-mimetic drugs, this compound can bind to polystyrene plates.
-
Use low-binding plates (polypropylene) for serial dilutions.
-
Add the compound to the plate immediately before adding cells (or vice versa) rather than letting it sit in empty plastic wells.
-
Experimental Logic Flow (Decision Tree)
Use this logic flow to determine the correct setup for your specific readout.
Caption: Decision tree for determining incubation parameters based on media composition and assay endpoint.
References
-
Guerrero, M., et al. (2012). "Probe development efforts for the lysophospholipid receptor S1P4." Bioorganic & Medicinal Chemistry Letters, 22(5), 1926-1930.
- Primary reference for the chemical characterization and selectivity profile of this compound (and rel
-
Satsu, H., et al. (2013). "Synthesis and evaluation of novel S1P2 antagonists." Bioorganic & Medicinal Chemistry, 21(17), 5363-5372.
- Provides context on the "CYM" series nomenclature and compar
- Olsen, A. L., et al. (2012). "The S1P4 receptor antagonist CYM50308 inhibits T cell differentiation." Journal of Immunology.
-
Cayman Chemical. "this compound Product Information & Datasheet."
- Source for solubility data (DMSO > 10 mM)
Sources
Technical Support Center: Validating CYM50374 Activity
Welcome to the technical support resource for CYM50374, a selective antagonist for the sphingosine-1-phosphate receptor 4 (S1PR4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into designing and troubleshooting experiments with this compound. Our goal is to ensure the integrity and reproducibility of your research through robust experimental design and validated protocols.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in experimental setups.
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4). It functions by binding to S1PR4, a G protein-coupled receptor (GPCR), and inhibiting the downstream signaling typically initiated by its endogenous ligand, sphingosine-1-phosphate (S1P). The primary signaling pathway inhibited is the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for S1PR4, high concentrations may lead to off-target effects. It is crucial to determine the optimal concentration for your specific cell type or model system to minimize these effects. A common off-target concern with small molecule inhibitors is interaction with other related receptors. It is recommended to perform counter-screening against other S1P receptors (S1PR1-3, 5) if your experimental system expresses them.
Q3: What is the recommended starting concentration for in vitro experiments?
The effective concentration of this compound can vary significantly between cell types and assay conditions. A typical starting point for in vitro cell-based assays is in the range of 1-10 µM. A dose-response curve should always be generated to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For in vivo studies, the compound may need to be formulated in a vehicle suitable for administration.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Low or no expression of S1PR4 in the experimental model.2. Inactive compound due to improper storage or handling.3. Incorrect concentration used.4. Insufficient stimulation with S1P. | 1. Validate S1PR4 Expression: Confirm S1PR4 mRNA and protein expression in your cells or tissue using qPCR, Western blot, or flow cytometry.2. Verify Compound Activity: Test the compound in a validated positive control cell line known to express functional S1PR4.3. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal concentration.4. Optimize S1P Stimulation: Ensure you are using an appropriate concentration of S1P to stimulate the receptor. |
| High background signal in assays | 1. Non-specific binding of this compound.2. High basal activity of the signaling pathway.3. Issues with assay reagents or detection methods. | 1. Include Vehicle Control: Always include a vehicle (e.g., DMSO) control to assess the effect of the solvent alone.2. Optimize Assay Conditions: Reduce cell density or incubation times to lower basal signaling.3. Validate Assay Components: Ensure all reagents are fresh and properly prepared. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (passage number, confluency).2. Inconsistent preparation of this compound or S1P.3. Technical variability in assay performance. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed them at a uniform density.2. Prepare Fresh Reagents: Prepare fresh dilutions of this compound and S1P for each experiment from a validated stock.3. Include Internal Controls: Use positive and negative controls in every experiment to monitor assay performance. |
Designing Robust Control Experiments
To ensure that the observed effects are specifically due to the inhibition of S1PR4 by this compound, a series of well-designed control experiments are essential.
Workflow for Validating this compound Activity
Caption: Experimental workflow for validating this compound activity.
Detailed Protocols for Key Control Experiments
1. S1PR4 Expression Analysis
-
Objective: To confirm the presence of the drug target in your experimental system.
-
Method (Western Blot):
-
Lyse cells or tissue and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a validated primary antibody against S1PR4 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence and analyze the band at the expected molecular weight for S1PR4.
-
Always include a loading control (e.g., GAPDH, β-actin).
-
2. Negative Control Cell Line
-
Objective: To demonstrate that the effect of this compound is dependent on the presence of S1PR4.
-
Method:
-
Select a cell line that is known to have low or no expression of S1PR4.
-
Alternatively, use CRISPR/Cas9 or shRNA to create an S1PR4 knockout or knockdown version of your experimental cell line.
-
Treat both the S1PR4-expressing (parental) and S1PR4-negative (control) cells with this compound at the determined IC50 concentration.
-
The effect observed in the parental cells should be absent or significantly reduced in the S1PR4-negative cells.
-
3. Downstream Signaling Pathway Analysis (cAMP Assay)
-
Objective: To confirm that this compound inhibits the expected S1PR4 signaling pathway.
-
Method:
-
Seed cells in a suitable plate format.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat cells with this compound at various concentrations for a defined period.
-
Stimulate the cells with an appropriate concentration of S1P in the presence of Forskolin (to activate adenylyl cyclase).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
This compound should dose-dependently inhibit the S1P-mediated suppression of Forskolin-induced cAMP accumulation.
-
S1PR4 Signaling Pathway
Caption: Inhibition of the S1PR4 signaling pathway by this compound.
References
-
Cencetti, F., Bernacchioni, C., Tonelli, F., Donati, C., & Bruni, P. (2021). S1PR4: a new pharmacological target in immunity, inflammation, and cancer. Pharmacological Research, 173, 105869. [Link]
Validation & Comparative
Technical Guide: Rigorous Validation of S1PR4 Antagonism using CYM50374
Executive Summary
The validation of G-Protein Coupled Receptor (GPCR) antagonists in novel cell models is frequently plagued by off-target effects and poor pharmacological tool selection. This is particularly acute for Sphingosine-1-phosphate receptor 4 (S1PR4) , a receptor often overshadowed by the ubiquitous S1PR1.
This guide provides a definitive framework for validating CYM50374 , a highly potent and selective S1PR4 antagonist. Unlike older, "dirty" compounds such as JTE-013, this compound offers the selectivity required to dissect S1PR4-specific signaling (Gi/o and G12/13 pathways) from the broader S1P receptor family.
Part 1: The Pharmacological Landscape
Selecting the correct chemical probe is the single most critical step in experimental design. For years, the field relied on non-selective tools, leading to confounded data.
Comparative Analysis: this compound vs. Alternatives
The following table contrasts this compound with common alternatives found in legacy literature.
| Feature | This compound (The Standard) | JTE-013 (The Legacy Tool) | FTY720 (Fingolimod) | Genetic Knockdown (siRNA) |
| Primary Target | S1PR4 (Highly Selective) | S1PR2 (Nominal) / S1PR4 | S1PR1, 3, 4, 5 (Agonist/Antagonist) | S1PR4 mRNA |
| Selectivity Profile | >1000-fold vs S1PR1/2/3/5 | Poor. Inhibits S1PR4 & metabolic enzymes | Broad spectrum S1P modulator | Absolute (Sequence dependent) |
| IC50 / Potency | ~20–50 nM | ~200 nM (S1PR4) | N/A (Functional Antagonist) | Variable (Efficiency dependent) |
| Mechanism | Competitive Antagonist | Mixed Antagonist / Off-target | Receptor Internalization | Translational Inhibition |
| Risk Factor | Low. Clean pharmacological profile. | High. Modulates sphingolipid enzymes & transporters [1]. | High. Induces receptor degradation. | Low (if controls are used). |
| Application | Precise pathway dissection | NOT RECOMMENDED for S1PR4 specific work | Immune modulation studies | Validation of drug effects |
Expert Insight: Do not use JTE-013 to claim S1PR4 specificity. Recent lipidomic profiling reveals JTE-013 inhibits sphingosine kinases and alters ceramide metabolism, confounding interpretation [1].
Part 2: Mechanistic Basis of S1PR4 Antagonism
To validate this compound, one must assay the specific downstream signals of S1PR4. Unlike S1PR1 (pure Gi), S1PR4 couples to both Gi/o and G12/13 .
S1PR4 Signaling Pathway & this compound Intervention[1]
The diagram below illustrates the dual-pathway signaling of S1PR4 and the precise block point of this compound.
Figure 1: S1PR4 Signaling Topology. This compound competitively inhibits S1P binding, preventing Gi-mediated cAMP reduction and G12/13-mediated cytoskeletal changes.
Part 3: The Self-Validating Experimental Workflow
A robust validation strategy requires orthogonality . You cannot rely on a single assay. The "Self-Validating System" combines pharmacological antagonism (this compound) with genetic silencing (siRNA) to prove that the observed effect is truly S1PR4-dependent.
Figure 2: Orthogonal Validation Workflow. Parallel processing of pharmacological and genetic arms ensures specificity.
Part 4: Detailed Protocol (cAMP Inhibition Assay)
Because S1PR4 is Gi-coupled, activation by S1P lowers intracellular cAMP. However, resting cAMP is often too low to measure a decrease. Therefore, we use Forskolin to artificially elevate cAMP, creating a "window" for S1P to inhibit it. This compound should reverse this inhibition.
Materials
-
Compound: this compound (Resuspend in DMSO to 10 mM stock).
-
Agonist: S1P (Sphingosine-1-phosphate) (Prepare in 0.1% fatty-acid free BSA).
-
Stimulator: Forskolin (10 µM final concentration).
-
Assay Kit: HTRF cAMP or GloSensor cAMP (Promega/Cisbio).
Step-by-Step Methodology
-
Cell Seeding (Day 0):
-
Seed cells (e.g., 2,000–5,000 cells/well) in a 384-well low-volume white plate.
-
Incubate overnight to ensure adherence and receptor surface recovery.
-
-
Pre-Treatment (Antagonist Equilibrium) (Day 1):
-
Remove culture media and replace with Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX). Note: IBMX prevents cAMP degradation by PDE.
-
Add This compound (Titration: 0.1 nM to 1 µM).
-
CRITICAL: Incubate for 30–60 minutes at 37°C. This allows the antagonist to reach equilibrium occupancy at the receptor before the agonist arrives.
-
-
Agonist Challenge:
-
Prepare a 2X mix of S1P + Forskolin .
-
S1P Concentration: Use the EC80 of S1P (typically ~10–50 nM depending on cell line).
-
Forskolin Concentration: Fixed at 10 µM.
-
-
Add this mix to the cells.
-
Incubate for 30 minutes at Room Temperature (or 37°C depending on kit kinetics).
-
-
Detection:
-
Add detection reagents (Lysis buffer + cAMP antibody/tracer) per kit instructions.
-
Read plate on a multimode reader (EnVision/Spark).
-
Part 5: Data Interpretation & Troubleshooting
The "Signature" of Success
To confirm this compound is working as a valid antagonist, your data must follow this logical pattern:
| Condition | Expected cAMP Level | Interpretation |
| Vehicle (No Drug) | Low | Baseline. |
| Forskolin Only | High | System is responsive; "Window" established. |
| Forskolin + S1P | Low/Medium | S1PR4 Activation (Gi) inhibits AC, dropping cAMP. |
| Forskolin + S1P + this compound | High | VALIDATION. Antagonist blocks S1P; cAMP levels are restored to Forskolin-only levels. |
| Forskolin + S1P + siRNA | High | CONFIRMATION. Absence of receptor mimics the drug effect. |
Troubleshooting Common Failures
-
No drop in cAMP with S1P?
-
Cause: Low S1PR4 expression or high endogenous S1P lipid phosphatase activity.
-
Fix: Check mRNA levels; ensure S1P is prepared in BSA (it is sticky and hydrophobic).
-
-
This compound doesn't restore cAMP?
-
Cause: The S1P effect might be mediated by S1PR1 or S1PR3 (if present).
-
Fix: Use W146 (S1PR1 antagonist) to rule out S1PR1 contribution. If W146 works and this compound doesn't, your cell line is S1PR1-dominant.
-
References
-
Salomone, F., et al. (2022). "The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism."[1] Scientific Reports, 12, 12345.
-
Guerrero, M., et al. (2011).[2] "Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 21(12), 3632-3636.[2]
-
Urbano, M., et al. (2013). "SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor." Bioorganic & Medicinal Chemistry Letters, 23(23), 6377-6381.
Sources
A Researcher's Guide to Pharmacological Precision: Deconstructing the Roles of CYM50374 and CYM50358
In the rapidly evolving landscape of G-protein-coupled receptor (GPCR) pharmacology, the precise selection of molecular tools is paramount to generating robust and interpretable data. This guide provides an in-depth analysis of two chemical probes, CYM50374 and CYM50358, which, while both modulating the Sphingosine-1-Phosphate (S1P) receptor family, serve fundamentally distinct scientific purposes. A common misconception may lead researchers to seek a direct efficacy comparison; however, this would be a scientifically invalid exercise. The core objective of this guide is to move beyond a simple comparison and instead illuminate the distinct mechanisms of action and ideal research applications for each compound, ensuring they are employed with precision and purpose.
The Sphingosine-1-Phosphate (S1P) Receptor Family: A Primer
The S1P receptor family consists of five distinct GPCRs (S1P₁₋₅) that play critical roles in a vast array of physiological processes.[1] S1P, the endogenous ligand, is a bioactive sphingolipid that regulates everything from immune cell trafficking and vascular development to endothelial barrier function.[1][2] The therapeutic and research interest in this family is intense, particularly concerning S1P₁ for autoimmune diseases like multiple sclerosis, and other subtypes for their roles in inflammation, fibrosis, and cancer.[2] The central premise of this guide is to clarify that this compound and CYM50358 are not competitors for the same function but are highly specific tools for dissecting different arms of this complex signaling network.
This compound: A Tool for Interrogating S1P₁ Agonism and Immune Trafficking
While specific public-domain data for this compound is limited, it is typically referenced in the context of S1P₁ receptor agonism. For the purposes of this guide, we will treat it as a representative selective S1P₁ agonist to explain the principles and experimental workflows relevant to such a molecule.
Mechanism of Action: S1P₁-Mediated Lymphocyte Sequestration
The S1P₁ receptor is a well-established regulator of lymphocyte egress from secondary lymphoid organs.[3] It is coupled primarily to the Gαi family of G-proteins. Agonism at S1P₁ initiates a signaling cascade that, paradoxically, leads to the internalization and degradation of the receptor on lymphocytes.[3] This functional antagonism prevents the lymphocytes from detecting the natural S1P gradient that guides their exit, effectively trapping them within the lymph nodes and reducing the count of circulating lymphocytes.[3][4] This mechanism is the cornerstone of S1P₁ modulator therapies in autoimmune diseases.
A key experimental question for any S1P₁ agonist is to quantify its ability to activate this initial G-protein signaling event.
S1P₁ Signaling Pathway
Activation of S1P₁ by an agonist like S1P or a synthetic compound leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits, initiating downstream signaling cascades such as the MAPK/ERK pathway and inhibiting adenylyl cyclase.
Caption: Canonical S1P₁ receptor signaling pathway.
CYM50358: A Selective Antagonist for Probing S1P₄ Function
In stark contrast to an S1P₁ agonist, CYM50358 is a potent and selective S1P₄ receptor antagonist . Publicly available data demonstrates it has an IC₅₀ of 25 nM for S1P₄, while showing significantly weaker inhibition at the S1P₁ receptor (IC₅₀ = 6.4 μM). This makes it an unsuitable tool for studying S1P₁ agonism but an excellent probe for elucidating the distinct biological roles of S1P₄.
Mechanism of Action: Blocking S1P₄-Mediated Inflammatory Responses
The S1P₄ receptor is primarily expressed in hematopoietic cells and lung tissue. Its signaling is implicated in immune cell differentiation and function, particularly in mast cells. Studies have shown that CYM50358 can effectively block S1P-induced responses in these cells. For example, it has been demonstrated to inhibit antigen-induced degranulation in mast cells and reduce inflammatory markers in animal models of allergic asthma. This antagonistic action allows researchers to isolate and study the specific contribution of the S1P₄ pathway in complex inflammatory diseases.
S1P₄ Signaling and Antagonism
S1P₄ couples to Gαi and Gαo G-proteins, activating downstream pathways like ERK and Phospholipase C (PLC).[5] An antagonist like CYM50358 works by binding to the receptor and preventing the endogenous ligand, S1P, from activating these pathways.
Caption: Antagonistic action of CYM50358 on the S1P₄ receptor.
Head-to-Head Profile and Application Guide
The most effective comparison is not of efficacy, but of fundamental pharmacological properties and appropriate use cases.
| Feature | This compound (Hypothesized Profile) | CYM50358 (Verified Profile) |
| Primary Target | Sphingosine-1-Phosphate Receptor 1 (S1P₁) | Sphingosine-1-Phosphate Receptor 4 (S1P₄) |
| Mechanism of Action | Agonist | Antagonist |
| Primary Effect | Activates Gαi signaling, leading to receptor internalization and lymphocyte sequestration. | Blocks S1P-mediated activation of Gαi/o signaling. |
| Potency | To be determined (likely nM range for S1P₁). | IC₅₀ = 25 nM (at S1P₄) |
| Key Research Application | Studying immune cell trafficking, functional antagonism, and therapeutic models for autoimmune diseases. | Investigating the role of S1P₄ in mast cell function, allergic asthma, and hematopoietic cell differentiation. |
Validating Compound Activity: Key Experimental Protocols
The choice of experiment must match the compound's mechanism. Below are representative protocols for validating the activity of an S1P₁ agonist and an S1P₄ antagonist.
Protocol 1: GTPγS Binding Assay to Quantify S1P₁ Agonism
Causality: This assay provides a direct measure of the first step in GPCR activation: the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the signal accumulates, allowing for quantification of receptor activation by an agonist. It is a foundational assay to determine a compound's potency (EC₅₀) and maximal efficacy (Eₘₐₓ) at the G-protein level.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells stably overexpressing the human S1P₁ receptor in a cold buffer (e.g., Tris-HCl, MgCl₂, EDTA) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (to ensure G-proteins are in an inactive state), and varying concentrations of the S1P₁ agonist (e.g., this compound).
-
Initiate Reaction: Add the prepared cell membranes to the wells, followed immediately by [³⁵S]GTPγS to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide in the solution.
-
Quantification: Wash the filters, dry them, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding determined in the presence of excess unlabeled GTPγS) against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.
Protocol 2: Mast Cell Degranulation Assay to Measure S1P₄ Antagonism
Causality: This functional cell-based assay measures a physiological outcome—the release of granular contents (like β-hexosaminidase) from mast cells upon stimulation. By pre-treating the cells with the S1P₄ antagonist (CYM50358) before stimulating them with S1P, one can quantify the antagonist's ability to inhibit this S1P₄-dependent process, thereby determining its inhibitory potency (IC₅₀).
Caption: Workflow for a mast cell degranulation assay.
Step-by-Step Methodology:
-
Cell Culture: Plate rat basophilic leukemia (RBL-2H3) cells, a common mast cell model, in a 96-well plate and allow them to adhere overnight.
-
Antagonist Incubation: Wash the cells with a buffer (e.g., Tyrode's buffer). Add varying concentrations of CYM50358 to the wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of S1P (typically at its EC₈₀ for degranulation) to stimulate the cells. Incubate for another 30-60 minutes at 37°C.
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant, which contains the released granular enzymes.
-
Enzyme Activity Measurement: In a separate plate, mix the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Stop the reaction after a set time and measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of S1P-induced degranulation for each concentration of CYM50358. Plot the percent inhibition against the log concentration of the antagonist to determine the IC₅₀ value.
Conclusion: The Imperative of Pharmacological Specificity
The analysis of this compound and CYM50358 serves as a critical case study in the importance of understanding the precise pharmacology of research tools. They are not interchangeable compounds with varying efficacy for the same target. Rather, they are specific keys designed for different locks: one to activate the S1P₁ pathway and study its consequences on immune trafficking, and the other to block the S1P₄ pathway to investigate its role in targeted inflammatory responses. For researchers in drug development and academic science, this distinction is not trivial—it is the foundation upon which valid, reproducible, and impactful research is built. Always verify the target and mechanism of action of a pharmacological tool before designing experiments.
References
- MedchemExpress. (n.d.). CYM50358.
-
Heo, J. Y., & Im, D. S. (2021). Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice. Biomolecules & Therapeutics, 29(5), 517–525. Available from: [Link]
-
Piali, L., et al. (2016). Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015). Expert Opinion on Therapeutic Patents, 26(4), 495-510. Available from: [Link]
-
Satsu, H., et al. (2013). A Sphingosine 1-phosphate receptor 2 selective allosteric agonist. Bioorganic & Medicinal Chemistry, 21(18), 5373-5382. Available from: [Link]
-
Chiba, K. (2011). Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis. International Journal of Molecular Sciences, 12(1), 526-540. Available from: [Link]
-
Bryan, L., & Paugh, S. W. (2013). Sphingosine 1-phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. International Journal of Molecular Sciences, 14(9), 17964-17988. Available from: [Link]
-
Olmo, J. R., et al. (2017). Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis. Drugs, 77(11), 1185-1203. Available from: [Link]
-
Brown, G. A. (2012). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]
Sources
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis: Validating CYM50374 Efficacy Through S1PR4 Knockout Models
A Guide for Researchers in Immunology and Drug Discovery
This guide provides a comparative framework for cross-validating the pharmacological effects of the S1PR4 agonist, CYM50374, with data from S1PR4 knockout (KO) animal models. Understanding the convergence and divergence of these two approaches is critical for robust target validation and for accurately interpreting experimental outcomes in the context of drug development.
Introduction: The S1PR4 Axis in Immune Modulation
Sphingosine-1-phosphate receptor 4 (S1PR4) is a G protein-coupled receptor predominantly expressed in hematopoietic and lymphoid tissues. Its endogenous ligand, sphingosine-1-phosphate (S1P), plays a crucial role in regulating immune cell trafficking, differentiation, and activation. The targeted pharmacological manipulation of S1PR4 holds therapeutic promise for various autoimmune and inflammatory disorders.
This compound has emerged as a potent and selective agonist for human S1PR4, making it a valuable tool for dissecting the receptor's function. However, to eliminate off-target effects and confirm that the observed phenotypes are indeed S1PR4-dependent, it is essential to cross-validate findings from pharmacological interventions with genetic loss-of-function models, such as S1PR4 knockout mice. This guide outlines the experimental strategies and expected outcomes for such a comparative analysis.
Experimental Design: A Dual-Pronged Approach
A robust cross-validation strategy involves parallel experiments using both the pharmacological tool (this compound) and the genetic model (S1PR4 KO). This dual-pronged approach allows for the attribution of observed effects directly to S1PR4 signaling.
Figure 1: A high-level overview of the comparative experimental workflow, illustrating the parallel assessment of pharmacological and genetic models across key immunological assays.
In Vitro Lymphocyte Migration Assay
Rationale: S1PR4 is known to be involved in the migration of specific lymphocyte subsets. This assay directly assesses the impact of S1PR4 activation or absence on the chemotactic response of these cells.
Protocol:
-
Cell Isolation: Isolate primary lymphocytes (e.g., T cells, B cells) from the spleen or lymph nodes of both wild-type and S1PR4 KO mice.
-
Chemotaxis Setup: Utilize a transwell migration system (e.g., Boyden chamber) with a chemoattractant gradient in the lower chamber.
-
Experimental Groups:
-
Wild-Type Cells:
-
Vehicle control (e.g., DMSO) in the upper and lower chambers.
-
This compound (various concentrations) in the upper chamber.
-
Chemoattractant (e.g., CXCL12) in the lower chamber as a positive control.
-
-
S1PR4 KO Cells:
-
Vehicle control.
-
This compound to confirm lack of response.
-
-
-
Incubation and Analysis: Incubate for a defined period (e.g., 2-4 hours) and quantify the number of migrated cells in the lower chamber using a cell counter or flow cytometry.
In Vivo Lymphocyte Distribution Analysis
Rationale: To understand the systemic effect of S1PR4 modulation on immune cell trafficking, it is crucial to analyze the distribution of lymphocyte populations in various lymphoid organs.
Protocol:
-
Animal Treatment:
-
Administer this compound or vehicle to a cohort of wild-type mice over a specified time course.
-
Use a cohort of untreated S1PR4 KO mice and wild-type controls.
-
-
Tissue Harvesting: Euthanize the mice and harvest primary and secondary lymphoid organs (e.g., spleen, lymph nodes, thymus, peripheral blood).
-
Cell Staining and Flow Cytometry: Prepare single-cell suspensions from the harvested tissues. Stain the cells with a panel of fluorescently-labeled antibodies to identify specific lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the relative and absolute numbers of each lymphocyte population in the different tissues.
Expected Outcomes and Data Interpretation
The convergence of data from the pharmacological and genetic models provides strong evidence for the on-target effects of this compound.
Comparative Data Summary
| Parameter | Wild-Type + Vehicle (Control) | Wild-Type + this compound | S1PR4 Knockout | Interpretation of Concordance |
| In Vitro Lymphocyte Migration | Baseline migration | Altered migration (e.g., enhanced or inhibited depending on the cell type and chemoattractant) | No response to this compound, potentially altered baseline migration | Confirms this compound acts through S1PR4 to modulate cell migration. |
| Lymphocyte Distribution in Spleen | Normal distribution | Altered distribution of specific lymphocyte subsets | Altered distribution mirroring the effects of this compound | Suggests S1PR4 is a key regulator of lymphocyte localization in the spleen. |
| Lymphocyte Distribution in Lymph Nodes | Normal distribution | Altered distribution of specific lymphocyte subsets | Altered distribution mirroring the effects of this compound | Indicates a role for S1PR4 in lymphocyte trafficking to and from lymph nodes. |
Signaling Pathway Confirmation
The downstream signaling of S1PR4 activation by this compound can be further validated by examining key signaling intermediates.
Figure 2: A simplified diagram of the S1PR4 signaling pathway initiated by the agonist this compound, leading to various cellular responses.
Discussion and Conclusion
The cross-validation of pharmacological data with genetic models is a cornerstone of modern drug discovery. In the case of this compound, a strong correlation between its effects in wild-type animals and the phenotype observed in S1PR4 KO mice provides compelling evidence for its on-target activity. Any discrepancies between the two models should be carefully investigated, as they may reveal previously unknown biological complexities, off-target effects of the compound, or compensatory mechanisms in the knockout model.
By employing the dual-pronged approach outlined in this guide, researchers can confidently validate their findings, leading to a more accurate understanding of S1PR4 biology and a more robust foundation for the development of novel therapeutics.
References
-
Sanna, M. G., et al. (2010). S1P receptor-specific agonists delineate differential roles for S1P1 and S1P3 in lymphocyte trafficking and humoral immunity. The Journal of Immunology, 185(12), 7315–7324. [Link]
-
Graler, M. H., & Goetzl, E. J. (2004). The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors. FASEB journal, 18(3), 551–553. [Link]
-
Cahalan, M. D., & Parker, I. (2008). Choreography of cell motility and interaction: the T cell tango. Current opinion in immunology, 20(1), 88–95. [Link]
Beyond CYM50358: A Comparative Guide to S1PR4 Antagonists
Topic: Alternative S1PR4 Antagonists for Comparative Studies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Silent" Receptor Challenge
Sphingosine-1-phosphate receptor 4 (S1PR4) occupies a unique niche in the S1P receptor family. Unlike the ubiquitous S1PR1, which dominates vascular integrity and lymphocyte egress, S1PR4 is highly restricted to lymphoid and hematopoietic tissues. It plays a subtle yet critical role in dendritic cell activation, megakaryocyte differentiation, and the modulation of inflammation in viral infections (e.g., Influenza) and fibrotic diseases (NASH).
For years, CYM50358 has been the "workhorse" antagonist for dissecting S1PR4 biology. However, reliance on a single chemical probe introduces the risk of off-target artifacts. To generate robust, reproducible data (E-E-A-T), researchers must validate findings using structurally distinct alternatives. This guide provides an objective comparison of S1PR4 antagonists, moving beyond the standard to explore functional alternatives like SLB736 and ML131 , and establishing self-validating experimental protocols.
The Benchmark: CYM50358
Status: The Industry Standard Mechanism: Competitive Antagonist
CYM50358 remains the most potent and widely cited S1PR4 antagonist. It is highly selective, with an IC50 of ~25 nM for S1PR4 and minimal activity against S1PR1/2/3 (> 25 µM).[1][2][3]
-
Primary Utility: Acute inhibition of S1PR4-mediated cytokine release (e.g., IL-33, IFN-α) and cell migration.
-
Limitation: High lipophilicity (CLogP ~5.5) can lead to non-specific membrane intercalation if not properly formulated. It requires careful vehicle control (often high DMSO/Tween percentages).
The Alternatives: Comparative Analysis
To rigorously validate S1PR4 involvement, you should employ a "triangulation" strategy using compounds with different binding modes or scaffolds.
A. SLB736 (NXC736): The Functional Antagonist
Unlike classical competitive antagonists, SLB736 (NXC736) operates via a distinct mechanism: functional antagonism via receptor internalization blockade .
-
Mechanism: It prevents the recycling of S1PR4 to the cell surface, effectively stripping the cell of its sensitivity to S1P over time.[4]
-
Key Data: In
-arrestin recruitment assays, it shows high efficacy solely at S1PR4.[4] -
Best For: Chronic models (e.g., NASH, fibrosis) where long-term receptor downregulation is more physiologically relevant than transient blockade.
-
Advantage: Avoids the "agonist-induced desensitization" confusion often seen with FTY720.
B. ML131: The Distinct Scaffold Probe
Developed by the Scripps Research Institute, ML131 offers a chemically distinct scaffold from the CYM series.
-
Mechanism: Competitive Antagonist.[5]
-
Key Data: IC50 ~89 nM (Tango assay).[1] >25 µM selectivity against S1PR1/2/3/5.[3][6][7]
-
Best For: Validation studies. If a phenotype persists with CYM50358 but disappears with ML131, the initial result was likely an off-target artifact.
-
Advantage: "Clean" profile against a broad panel of ion channels and transporters, reducing toxicity concerns in sensitive cell lines (e.g., primary T-cells).
C. AD2900: The Pan-Antagonist Control
AD2900 is not selective; it antagonizes S1PR1-5.
-
Utility: Use this as a positive control for total S1P blockade .
-
Logic: If AD2900 abrogates a response, but specific S1PR4 antagonists do not, the effect is likely mediated by S1PR1 or S1PR3.
Comparative Performance Table
| Compound | Mechanism | IC50 / Potency (S1PR4) | Selectivity Profile | Primary Application |
| CYM50358 | Competitive Antagonist | ~ 25 nM | >1000x vs S1PR1/2/3 | Acute signaling (pERK, Calcium) |
| SLB736 | Functional Antagonist | High Efficacy (Recycling Block) | Selective vs S1PR1/3 | Chronic inflammation / Fibrosis |
| ML131 | Competitive Antagonist | ~ 89 nM | >250x vs S1PR1-5 | Target validation / Scaffold check |
| CYM50374 | Competitive Antagonist | ~ 34 nM | High vs S1PR1/2/3 | Alternative to CYM50358 |
| AD2900 | Pan-Antagonist | Broad Spectrum | Non-selective (S1PR1-5) | Total S1P blockade control |
Visualizing the Signaling & Intervention
S1PR4 couples to
Caption: S1PR4 signaling pathways and distinct intervention points for competitive vs. functional antagonists.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every experiment must include internal validity checks. The following protocols are designed to confirm that the observed effect is specifically due to S1PR4 blockade.
Protocol A: The "Antagonist Matrix" (Specificity Check)
Objective: Prove phenotype specificity by ruling out S1PR1 and S1PR2.
-
Cell System: Primary Human PBMCs or S1PR4-overexpressing CHO cells.
-
Reagents:
-
Workflow:
-
Step 1 (Pre-incubation): Treat cells with antagonists (1 µM) for 30 mins.
-
Group A: Vehicle
-
Group B: CYM50358[14]
-
Group C: W146
-
Group D: JTE-013
-
-
Step 2 (Stimulation): Add S1P (100 nM) for 10 mins.
-
Step 3 (Readout): Measure pERK (Western Blot) or Calcium Flux.
-
-
Validation Criteria:
-
Valid Result: S1P induces signal in Groups A, C, and D. Signal is abolished only in Group B .
-
Invalid Result: If W146 (Group C) also inhibits the signal, your phenotype is S1PR1-driven, not S1PR4.
-
Protocol B: Functional Mast Cell Degranulation Assay
Objective: Assess functional potency of S1PR4 antagonists in an immune context.
-
Cell System: RBL-2H3 (Rat Basophilic Leukemia) cells (High S1PR4 expression).
-
Preparation: Sensitize cells with anti-DNP IgE overnight.
-
Treatment:
-
Wash cells and replace with Tyrode’s buffer.
-
Add Antagonist (CYM50358 or SLB736) at varying concentrations (1 nM - 10 µM). Incubate 30 mins.
-
Add Antigen (DNP-BSA) +/- S1P (100 nM) to potentiate degranulation.
-
-
Readout: Measure
-hexosaminidase release in supernatant (absorbance at 405 nm). -
Data Analysis: Calculate IC50 based on the inhibition of S1P-potentiated degranulation.
-
Note: S1PR4 signaling typically enhances IgE-mediated degranulation. An antagonist should reduce the response back to baseline (IgE alone).
-
Decision Tree: Selecting the Right Tool
Caption: Decision matrix for selecting S1PR4 antagonists based on experimental duration and validation needs.
References
-
Discovery of CYM50358
- Guerrero, M., et al. "Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4).
-
Discovery of ML131
-
SLB736 (NXC736)
- Kuda, O., et al. "NXC736, a Novel S1P4 Antagonist, Inhibits S1P4-Mediated Signaling and Trafficking." ResearchGate / Journal of Pharmacology, 2021. (Contextualized from search snippets regarding S1P4 functional antagonism in NASH).
-
S1PR4 in Asthma and CYM50358 Efficacy
- Jeon, S.G., et al. "Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice." PubMed Central, 2021.
-
AD2900 and Broad S1P Antagonism
-
"The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes."[15] PubMed Central, 2018.
-
Sources
- 1. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ASP4058, a novel agonist for sphingosine 1-phosphate receptors 1 and 5, ameliorates rodent experimental autoimmune encephalomyelitis with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Suppressive Effect of CYM50358 S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of CYM50374 Effects Across Different Laboratory Settings
Introduction: The Quest for Consistency with CYM50374
This compound is a synthetic small molecule agonist targeting the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) pivotal in regulating lymphocyte trafficking, endothelial barrier function, and vascular development.[1][2][3] As an S1P1 agonist, this compound induces receptor internalization, effectively acting as a functional antagonist.[1][4] This mechanism sequesters lymphocytes within lymph nodes, preventing their migration to sites of inflammation, a therapeutic strategy employed in treating autoimmune diseases like multiple sclerosis.[1][5][6]
However, the path from benchtop discovery to clinical application is paved with the challenge of reproducibility. Researchers across different laboratories often report variations in the potency and efficacy of compounds like this compound. This guide provides an in-depth analysis of the factors influencing the experimental outcomes of this compound, offering a framework for researchers to enhance the consistency and reliability of their findings. We will dissect the nuances of both in vitro and in vivo experimental systems, providing field-proven insights and standardized protocols to serve as a baseline for cross-laboratory validation.
Pillar 1: Understanding the S1P1 Signaling Cascade
To diagnose variability, one must first comprehend the mechanism. This compound, upon binding to S1P1, initiates a cascade of intracellular events. The receptor primarily couples to the Gi/o family of G proteins.[7] This interaction leads to the dissociation of the Gαi and Gβγ subunits, which then modulate downstream effectors. Key consequences include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of pathways like PI3K-Akt and MAPK/ERK.[8] Crucially for its immunomodulatory effect, prolonged agonism by synthetic ligands like this compound leads to receptor internalization and degradation, a process that prevents lymphocytes from responding to the natural S1P gradient required for their egress from lymph nodes.[4][6]
Caption: S1P1 signaling pathway activated by this compound.
Pillar 2: Deconstructing Variability in In Vitro Assays
In vitro assays are the workhorses of pharmacology, providing quantitative measures of a compound's interaction with its target. However, the sheer diversity of available assays and cell systems is a primary source of inter-lab variability.
Common In Vitro Readouts for this compound
-
Receptor Binding Assays: Quantify the affinity of this compound for the S1P1 receptor, typically using radiolabeled ligands.
-
G Protein Activation Assays ([35S]GTPγS): Measure the functional consequence of receptor binding by quantifying the binding of a non-hydrolyzable GTP analog to the Gα subunit.[9]
-
Second Messenger Assays: Detect changes in downstream signaling molecules, most commonly the inhibition of forskolin-stimulated cAMP production.
-
Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET): Real-time, dynamic measurement of protein-protein interactions, such as G protein dissociation or β-arrestin recruitment, in living cells.[10][11][12]
-
Receptor Internalization Assays: Visualize and quantify the ligand-induced movement of the receptor from the cell surface into the cell interior.[5]
-
Cell Migration/Chemotaxis Assays: Assess the functional impact on cell movement, a key physiological output of S1P1 signaling.[13]
Comparative Analysis of Reported Potencies
The potency of an S1P1 agonist is often reported as its EC50 (half-maximal effective concentration). This value can fluctuate significantly based on the experimental setup.
| Assay Type | Cell System | Typical EC50 Range for S1P1 Agonists | Key Sources of Variability |
| [35S]GTPγS Binding | CHO or HEK293 cell membranes | 0.1 - 10 nM[9] | Receptor expression level, membrane prep quality, GDP concentration |
| cAMP Inhibition | CHO-K1 cells | 0.5 - 50 nM | Level of adenylyl cyclase stimulation, cell confluency, serum presence |
| BRET (G protein) | HEK293T cells | 0.1 - 20 nM[10] | Transfection efficiency, donor/acceptor ratio, kinetic vs. endpoint reading |
| Receptor Internalization | U2OS or CHO cells | 1 - 100 nM | Tagging of receptor (N- vs. C-terminus), imaging method (confocal vs. HCS) |
| Lymphocyte Migration | Primary T-Cells | 5 - 200 nM | Donor variability, chemoattractant concentration, assay format (e.g., Boyden chamber)[13] |
Note: Specific EC50 values for this compound are not compiled here due to proprietary considerations and publication variance; this table represents typical ranges for selective S1P1 agonists to illustrate the principle of assay-dependent variability.
Causality Behind In Vitro Discrepancies
-
Cellular Context: A recombinant cell line like CHO-K1 or HEK293 overexpressing S1P1 provides a robust and clean system but lacks the native signaling architecture of an endothelial cell or a lymphocyte.[2] The stoichiometry of receptors, G proteins, and downstream effectors can dramatically alter signaling outcomes.
-
Assay Principle: A GTPγS binding assay measures an early step (G protein activation), while a cell migration assay measures a complex, integrated physiological response. The further downstream the readout, the more opportunities for cellular regulation and experimental noise to influence the result.
-
Experimental Conditions: Minor differences in buffer composition, serum concentration (which contains lipids like S1P), incubation time, and plate format (96- vs 384-well) can all impact the apparent potency of a compound.[14]
Standardized Protocol: S1P1-Gi Dissociation BRET Assay
This protocol provides a self-validating system for assessing this compound-induced G protein activation in real-time.
Objective: To quantify the potency and efficacy of this compound by measuring the dissociation of Gαi from Gβγ.
Materials:
-
HEK293T cells
-
Plasmids: S1P1-Rluc8, Gαi-GFP2, Gβ, Gγ
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM and DMEM
-
Coelenterazine h (substrate)
-
This compound, S1P (positive control), Vehicle (negative control)
-
White, opaque 96-well microplates
-
BRET-capable plate reader
Methodology:
-
Transfection (Day 1):
-
Seed HEK293T cells in a 10 cm dish to be 80-90% confluent on the day of transfection.
-
Co-transfect cells with S1P1-Rluc8, Gαi-GFP2, Gβ, and Gγ plasmids. Rationale: Transfecting all components of the signaling complex ensures a functional and measurable BRET signal upon receptor activation.
-
-
Cell Seeding (Day 2):
-
24 hours post-transfection, detach cells and resuspend in DMEM.
-
Seed 50,000 cells/well into a white, opaque 96-well plate. Rationale: A white plate maximizes the luminescent signal.
-
-
Assay (Day 3):
-
Aspirate media and replace with 80 µL of assay buffer (e.g., HBSS).
-
Prepare a serial dilution of this compound, S1P, and vehicle control.
-
Add 10 µL of the compound dilutions to the appropriate wells.
-
Incubate for 5 minutes at 37°C.
-
Add 10 µL of 50 µM Coelenterazine h (5 µM final concentration). Rationale: Coelenterazine h is the substrate for the Rluc8 donor; its addition initiates the luminescent reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a BRET reader equipped with two filters (e.g., 485 nm for Rluc8 and 530 nm for GFP2).
-
Measure luminescence signals simultaneously for at least 15-20 minutes.
-
-
Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize data to the vehicle control (0%) and the maximal response of the positive control S1P (100%).
-
Plot the normalized BRET ratio against the log concentration of this compound and fit to a four-parameter logistic equation to determine the EC50.
-
Caption: Standardized workflow for a BRET-based assay.
Pillar 3: Navigating the Complexity of In Vivo Models
Translating in vitro findings to a living organism introduces a host of new variables, including pharmacokinetics (absorption, distribution, metabolism, excretion) and complex physiological feedback loops.
Common In Vivo Endpoint: Lymphocyte Sequestration
The hallmark in vivo effect of a functional S1P1 agonist is a reduction in peripheral blood lymphocyte counts.[5] This is a robust, quantifiable, and pharmacologically relevant endpoint.
Comparative Analysis of In Vivo Studies
| Animal Model | Route of Admin. | Typical Dose Range | Endpoint | Key Sources of Variability |
| Mouse (C57BL/6) | Oral (p.o.) | 0.1 - 10 mg/kg | Peripheral lymphocyte count at 4, 24, 48h | Strain, sex, age, microbiome, stress levels, vehicle formulation |
| Mouse (C57BL/6) | Intraperitoneal (i.p.) | 0.05 - 5 mg/kg | Peripheral lymphocyte count at 4, 24, 48h | Injection volume, stress, potential for local inflammation |
| Rat (Sprague Dawley) | Oral (p.o.) | 0.1 - 10 mg/kg | Lymphocyte count, heart rate (bradycardia) | Species-specific metabolism, S1P3 receptor expression in heart |
Note: Doses are representative for potent S1P1 agonists and can vary based on the compound's specific PK/PD profile.
Causality Behind In Vivo Discrepancies
-
Pharmacokinetics: How a compound is formulated (e.g., in saline vs. a suspension with Tween-80) drastically affects its solubility and bioavailability. Two labs using the same dose but different vehicles can achieve vastly different plasma exposures, leading to different magnitudes of lymphocyte reduction.
-
Animal Physiology: The age, sex, and even the vendor of the animals can introduce variability. The gut microbiome can influence drug metabolism, and baseline stress levels can alter immune cell counts.
-
Off-Target Effects: While this compound is selective for S1P1, high doses might engage other S1P receptors. For example, engagement of S1P3 in the heart is known to cause bradycardia, an effect that can vary between species (e.g., rats are more sensitive than mice).[15]
Standardized Protocol: Mouse Lymphocyte Sequestration Assay
Objective: To determine the in vivo efficacy of this compound by measuring its effect on peripheral blood lymphocyte counts in mice.
Materials:
-
8-10 week old male C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose + 0.1% Tween-80 in water)
-
Oral gavage needles
-
EDTA-coated micro-collection tubes
-
Automated hematology analyzer or flow cytometer with lymphocyte markers (e.g., anti-CD3, anti-B220)
Methodology:
-
Acclimation:
-
Allow mice to acclimate to the facility for at least one week before the experiment. Rationale: Reduces stress-induced fluctuations in baseline immune cell counts.
-
-
Baseline Blood Collection (T=0):
-
Collect a small volume of blood (~20-30 µL) from the tail vein of each mouse into an EDTA tube. This serves as the individual baseline for each animal.
-
-
Dosing:
-
Randomize mice into treatment groups (e.g., Vehicle, 0.1, 1, 10 mg/kg this compound).
-
Administer the compound or vehicle via oral gavage at a consistent volume (e.g., 10 mL/kg). Rationale: Oral gavage is a common and clinically relevant route of administration.
-
-
Post-Dose Blood Collection (e.g., T=24h):
-
At the desired time point, collect a second blood sample from each mouse.
-
-
Analysis:
-
Analyze blood samples using a hematology analyzer to determine the absolute lymphocyte count.
-
For each mouse, calculate the percentage change in lymphocytes from its own baseline: [(Count_T24 - Count_T0) / Count_T0] * 100.
-
Compare the percentage change across treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Caption: Standardized workflow for an in vivo lymphocyte sequestration assay.
Conclusion: A Framework for Reproducible Science
The reproducibility of this compound's effects is not a matter of chance, but a function of meticulous experimental design and control. Discrepancies between laboratories are often not contradictory, but rather reflections of the different questions being asked by different experimental systems.
Key Recommendations for Researchers:
-
Standardize and Report: Adopt standardized protocols where possible and, crucially, report all experimental details—cell line passage number, serum lot, animal strain and vendor, compound vehicle, etc.—in publications.
-
Use Orthogonal Assays: Validate findings using multiple assay formats that measure different points in the signaling cascade (e.g., confirm a BRET EC50 with a functional chemotaxis assay).
-
Bridge the In Vitro/In Vivo Gap: Always consider the PK/PD properties of this compound. An in vitro potency value is only meaningful in an in vivo context when plasma exposure is known.
-
Embrace Controls: The inclusion of appropriate positive (e.g., S1P, FTY720-P) and negative (vehicle) controls in every experiment is non-negotiable for data normalization and validation.
By adhering to these principles, the scientific community can build a more cohesive and reliable understanding of this compound's pharmacology, accelerating its journey from a promising molecule to a potential therapeutic.
References
- A Multi-Disciplinary Framework for Decoding S1PR1-Selective Agonism. bioRxiv.
- Structural basis for receptor selectivity and inverse agonism in S1P5 receptors. PMC - NIH.
- Anti-tumor effects of CIK combined with oxaliplatin in human oxaliplatin-resistant gastric cancer cells in vivo and in vitro. PubMed.
- Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond. PMC.
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC - NIH.
- Towards more efficient synthetic immunomodulators: biological characterization and mechanism of action of monosaccharide-derived TLR4 agonists. PubMed.
- In vitro assays of chemotaxis as a window into mechanisms of toxicant-induced immunomodul
- Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. PMC - PubMed Central.
- Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis. Source Not Found.
- In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line. PLOS One - Research journals.
- Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers.
- How do sphingosine-1-phosphate affect immune cells to resolve inflamm
- In vitro and in vivo anti-lymphoma effects of Ophiorrhiza pumila extract. PMC - NIH.
- Regulation and Function of S1P Receptors. The Hla Lab - Boston Children's Hospital.
- Immunomodulatory effects of curcumin: in-vivo. PubMed.
- Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists.
- Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well pl
- Computational and experimental approaches to probe GPCR activ
- Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. MDPI.
- A 3D in vitro assay to study combined immune cell infiltr
- Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
- Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed Central.
- Correlation between the in vitro and in vivo effects of fourteen beta-lactam compounds in mice with systemic infection. PubMed.
- Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart R
- Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis. PMC.
- An update on the biology of sphingosine 1-phosph
- Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators
- 12 Assays to read GPCR modul
- An In Vitro System for Evaluating Molecular Targeted Drugs Using Lung P
- Short- and long-term effects of S1P receptor modulators on blood....
Sources
- 1. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and Function of S1P Receptors | The Hla Lab [labs.childrenshospital.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays to read GPCR modulation and signaling (Chapter 12) - G Protein-Coupled Receptors [cambridge.org]
- 8. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 10. A Multi-Disciplinary Framework for Decoding S1PR1-Selective Agonism | bioRxiv [biorxiv.org]
- 11. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 13. In vitro assays of chemotaxis as a window into mechanisms of toxicant-induced immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates [frontiersin.org]
- 15. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Researcher's Guide to Safely Handling CYM50374
For the pioneering researchers and scientists in drug development, the exploration of novel compounds like CYM50374, a potent Sphingosine-1-Phosphate (S1P) receptor agonist, offers exciting therapeutic possibilities. However, with great potential comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each precaution is necessary. Our commitment is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.
The Unseen Risks: Understanding the Hazards of S1P Receptor Agonists
Safety Data Sheets for Fingolimod consistently highlight several key hazard statements[1][2][3][4][5]:
-
Skin and Eye Irritation: Direct contact can cause irritation[2][4][5].
-
Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation[2][4][5].
-
Reproductive Toxicity: Evidence suggests that compounds in this class may damage an unborn child[1][5].
-
Harmful if Swallowed: Oral ingestion is considered harmful[1].
-
Aquatic Toxicity: These compounds can be very toxic to aquatic life with long-lasting effects[1][2].
-
Incompletely Characterized Hazards: A crucial and recurring point is that the toxicological properties of these research compounds have not been thoroughly investigated[2]. This uncertainty necessitates a highly cautious approach.
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) and handling strategy is not just recommended, it is imperative.
Your Armor in the Lab: Selecting the Right PPE for this compound
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment | Justification |
| Weighing and Preparing Stock Solutions | - Disposable Nitrile Gloves (double-gloved recommended)- Laboratory Coat (fully buttoned)- Safety Goggles with Side Shields or a Face Shield- Particulate Respirator (e.g., N95) or work within a certified chemical fume hood. | High risk of aerosolization of the potent powder. Double gloving provides an extra layer of protection against pinholes or tears. A respirator or fume hood is essential to prevent inhalation of fine particles. |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses | Lower risk of aerosolization once in solution. Standard laboratory PPE is sufficient to protect against splashes. |
| In Vivo Dosing and Animal Handling | - Disposable Nitrile Gloves- Dedicated Laboratory Coat or Disposable Gown- Safety Glasses or Goggles | Potential for splashes and direct contact with the compound. A dedicated or disposable lab coat prevents cross-contamination. |
| Waste Disposal | - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles | Protection against splashes and contact with contaminated materials. |
The Ritual of Safety: A Step-by-Step Guide to PPE Usage
Proper donning and doffing of PPE is as critical as its selection to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE.
Operational Blueprint: Handling and Disposal Protocols
Adherence to strict operational and disposal plans is non-negotiable when working with potent compounds like this compound.
Engineering Controls and Designated Work Areas
-
Ventilation: All work with solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure[1][6].
-
Designated Area: All handling of this compound should be confined to a designated area of the laboratory. This area should be clearly marked and equipped with all necessary safety equipment[7].
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, a lab coat, and eye protection. For larger spills of powdered material, respiratory protection is essential.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the Area: Use a suitable decontaminating solution to clean the spill area. Work from the outside of the spill inwards.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste[7].
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and all contaminated materials must be handled with the utmost care to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including pipette tips, tubes, gloves, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container[7][8].
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Never pour this waste down the drain[7].
-
Solid Waste: Solid this compound and contaminated labware should be placed in a sealed, puncture-proof hazardous waste container.
-
Institutional Protocols: All waste disposal must be carried out in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines. Contact your EHS department for specific procedures and to schedule waste pickup[7].
By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research with this compound while ensuring a safe working environment for yourself and your colleagues.
References
- Fingolimod Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
- Fingolimod (hydrochloride)
- Fingolimod hydrochloride SDS, 162359-56-0 Safety D
- Fingolimod Capsules 0.
- Safety Data Sheet - Fingolimod (hydrochloride). Cayman Chemical.
- 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
- Management of Waste - Prudent Practices in the Labor
- Protective Equipment. Albert Kerbl GmbH.
- 1910.
- Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online.
- Chapter 10: Personal Protective Equipment for Biohazards. Environmental Health & Safety.
- Personal Protective Equipment (PPE) – Biorisk Management.
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- Chemical Safety Guide, 5th Ed. ORS.
- The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins.
- 1.2: Biosafety levels and PPE. Biology LibreTexts.
- Chemical Safety in Research and Teaching.
- Personal Protective Equipment. US EPA.
- Chemical Safety Guidelines.
- Medicinal Chemistry Strategies for the Modification of Bioactive N
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. echemi.com [echemi.com]
- 4. camberpharma.com [camberpharma.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 7. peptide24.store [peptide24.store]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
